molecular formula C27H27N3OS B2640486 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922654-94-2

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2640486
CAS No.: 922654-94-2
M. Wt: 441.59
InChI Key: XYLFMNXCKHZALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a diphenylethanone moiety

Preparation Methods

The synthesis of 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Attachment of the Piperazine Ring: The benzo[d]thiazole derivative is then reacted with piperazine under reflux conditions.

    Formation of the Diphenylethanone Moiety:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and piperazine rings, depending on the reagents and conditions used.

Common reagents include halogens for halogenation, nitrating agents for nitration, and sulfonating agents for sulfonation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d]thiazole ring is known to interact with various biological targets, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the diphenylethanone moiety may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and piperazine-containing molecules. For example:

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to the combination of these two moieties, which may result in synergistic effects and enhanced biological activity.

Properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-19-13-14-20(2)25-24(19)28-27(32-25)30-17-15-29(16-18-30)26(31)23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,23H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLFMNXCKHZALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.